molecular formula C13H17ClN2OS B2954573 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 742094-59-3

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2954573
CAS No.: 742094-59-3
M. Wt: 284.8
InChI Key: FGTXBJHANYVYLW-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core with three substituents:

  • Position 2: Chloromethyl (–CH2Cl), a reactive group facilitating nucleophilic substitution.
  • Position 5: 2-Methylbutyl (–CH2CH(CH2CH3)), a branched alkyl chain enhancing lipophilicity.
  • Position 6: Methyl (–CH3), contributing to steric bulk.

Its synthetic route likely involves chlorination of a hydroxymethyl precursor or alkylation of a thieno-pyrimidinone intermediate .

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-4-7(2)5-9-8(3)18-13-11(9)12(17)15-10(6-14)16-13/h7H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTXBJHANYVYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hypochlorite, molecular bromine, piperidine, and morpholine . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Modifications

Compound Name Core Structure Key Differences Implications References
2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one Benzo-fused tetrahydrothieno-pyrimidinone Addition of benzo ring and saturated bonds Increased lipophilicity; altered pharmacokinetics
3-(2-Chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one Oxadiazole-substituted thieno-pyrimidinone Oxadiazole at position 6 Enhanced metabolic stability; hydrogen bonding capacity

Analysis :

  • Oxadiazole-containing analogs (e.g., ) introduce heteroaromaticity, which may enhance interactions with biological targets like kinases or receptors .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Properties Biological/Reactivity Implications References
2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one –CH2Cl Electrophilic; reactive leaving group Suited for further derivatization
2-Mercapto-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one –SH Nucleophilic; forms disulfide bonds Potential antioxidant activity
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Morpholine Polar; bulky Improved solubility; kinase inhibition

Analysis :

  • Chloromethyl vs. mercapto : The –CH2Cl group increases electrophilicity, enabling alkylation reactions, while –SH may participate in redox chemistry or metal coordination .
  • Morpholine substitution () introduces polarity, likely enhancing aqueous solubility and interactions with polar enzyme active sites (e.g., TRPA1 inhibitors ).

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties Biological Implications References
This compound 2-Methylbutyl Lipophilic; branched alkyl Enhanced membrane permeability
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 4-Fluorophenyl Aromatic; halogenated Halogen bonding; improved target affinity
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Phenyl Planar; π-π interactions Potential intercalation with DNA/protein

Analysis :

  • 2-Methylbutyl vs. aryl groups : Branched alkyl chains (e.g., 2-methylbutyl) improve lipid bilayer penetration but may reduce solubility. Aryl groups (e.g., phenyl, fluorophenyl) enable π-π stacking and halogen bonding, critical for target engagement .

Biological Activity

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C13H17ClN2OS
  • Molecular Weight : 284.80 g/mol
  • CAS Number : 742094-59-3

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology.

Antimicrobial Activity

Research has indicated that thieno[2,3-d]pyrimidines exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit the growth of various bacteria and fungi. The specific compound may share similar properties due to its structural characteristics.

CompoundActivityReference
Thieno[2,3-d]pyrimidine DerivativesAntimicrobial
This compoundPotentially Antimicrobial

Antitumor Activity

Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess antitumor activities. For example, certain derivatives have been tested against cancer cell lines and shown to inhibit cell proliferation effectively.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)15.0
SK-Hep-1 (Liver Cancer)12.5

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific cellular pathways involved in proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against common pathogens. The results indicated that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
  • Antitumor Studies : In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound showed significant inhibition of tumor growth. The study highlighted the importance of the thienopyrimidine scaffold in enhancing cytotoxicity against cancer cells.

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